molecular formula C15H25N3O3 B1467676 tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 1353503-09-9

tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1467676
CAS No.: 1353503-09-9
M. Wt: 295.38 g/mol
InChI Key: UDASFBQULNGZGM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy group and an imidazole moiety

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-12-16-7-10-18(12)11-15(20)5-8-17(9-6-15)13(19)21-14(2,3)4/h7,10,20H,5-6,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDASFBQULNGZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2(CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with 2-methyl-1H-imidazole under specific conditions to introduce the imidazole moiety . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, influencing their activity. The hydroxy group can form hydrogen bonds with other molecules, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is unique due to its combination of a piperidine ring, hydroxy group, and imidazole moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.

Biological Activity

tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 630120-18-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, with a focus on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3O3, with a molecular weight of 281.35 g/mol. The compound features a piperidine ring, which is significant in many pharmacologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those structurally related to this compound. A structure-activity relationship study indicated that modifications to the piperidine moiety can enhance potency against pathogens such as Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting IC50 values in the low micromolar range (13–22 μM) for inhibiting Menaquinone biosynthesis, a critical pathway for Mtb survival under hypoxic conditions .

CompoundIC50 (μM)GIC50 (μM)
Compound A13 ± 28 ± 1
Compound B22 ± 310 ± 2

Neuropharmacological Effects

The imidazole moiety in this compound suggests potential neuropharmacological activity. Compounds containing imidazole rings have been investigated for their effects on neurotransmitter systems, particularly in modulating receptor activity. Research indicates that certain piperidine-based compounds can act as antagonists or agonists at various receptors, potentially influencing mood and cognitive functions .

Case Study 1: Antitubercular Activity

In a study evaluating the efficacy of various piperidine derivatives against Mtb, it was found that compounds similar to tert-butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine exhibited significant antimycobacterial activity. The study utilized both in vitro and in vivo models to assess the therapeutic potential, demonstrating that certain derivatives could achieve nearly complete sterilization of Mtb within two weeks when used in combination therapy .

Case Study 2: Structure-Activity Relationships

A comprehensive SAR analysis was conducted to identify key structural features that enhance biological activity. Modifications to the hydroxyl and carboxyl groups were found to significantly impact the compound's ability to inhibit Mtb growth. The study concluded that optimizing these functional groups could lead to more effective antitubercular agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.